molecular formula C10H7BrFNOS B8556656 (3-Bromo-2-fluorophenyl)(thiazol-2-yl)methanol CAS No. 1428881-33-7

(3-Bromo-2-fluorophenyl)(thiazol-2-yl)methanol

Cat. No.: B8556656
CAS No.: 1428881-33-7
M. Wt: 288.14 g/mol
InChI Key: LUHYZMFEBXFXMU-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluorophenyl)(thiazol-2-yl)methanol is a useful research compound. Its molecular formula is C10H7BrFNOS and its molecular weight is 288.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

1428881-33-7

Molecular Formula

C10H7BrFNOS

Molecular Weight

288.14 g/mol

IUPAC Name

(3-bromo-2-fluorophenyl)-(1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C10H7BrFNOS/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5,9,14H

InChI Key

LUHYZMFEBXFXMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(C2=NC=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiazole (0.088 mL, 0.985 mmol) in THF (2.99 mL) cooled to 0° C. was added isopropylmagnesium chloride (0.493 mL, 0.985 mmol). After 50 min, 3-bromo-2-fluorobenzaldehyde (0.200 g, 0.985 mmol) was added. The reaction mixture was allowed to warm to room temperature overnight. After 12 hr, the reaction was quenched with saturated aqueous NH4Cl. The reaction mixture was diluted with CH2Cl2. The layers were separated. The aqueous phase was extracted with CH2Cl2 (2×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford the title compound as a brown liquid.
Quantity
0.088 mL
Type
reactant
Reaction Step One
Name
Quantity
2.99 mL
Type
solvent
Reaction Step One
Quantity
0.493 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three

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